molecular formula C14H20N2O6S2 B2960368 N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide CAS No. 874787-94-7

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide

Cat. No. B2960368
CAS RN: 874787-94-7
M. Wt: 376.44
InChI Key: XJXBXBIVMPBDLM-UHFFFAOYSA-N
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Description

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Neurotoxicity Evaluation

  • Neurotoxicity of N-Butylbenzenesulfonamide (NBBS): A study evaluated the neurotoxicity of NBBS in rats after oral exposure for 27 days. No evidence of neurotoxicity, peripheral nerve lesions, or gliosis in the hippocampus or cerebellum was observed, which contradicts previous reports of NBBS neurotoxicity. This study suggests the need for further examination due to the potential for human exposure (Rider et al., 2012).

Chemical Synthesis and Catalysis

  • Ultrasound-Assisted Synthesis

    Research on the synthesis of 1-butoxy-4-nitrobenzene using ultrasound irradiation demonstrates enhanced reaction rates under specific conditions, showcasing an efficient method for synthesizing nitro aromatic ethers (Harikumar & Rajendran, 2014).

  • Cathodic Cleavage in Organic Synthesis

    The study of the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines offers insights into the mechanisms of electrochemical reductions in organic synthesis (Zanoni & Stradiotto, 1991).

Material Science and Environmental Applications

  • Degradation of Nitrobenzene in Wastewater: A study employing O3/FeOOH for the degradation of nitrobenzene in wastewater using a rotating packed bed highlights efficient methods for treating wastewater contaminants (Li et al., 2020).

Pharmacological Applications

  • Bacterial Biofilm Inhibition: Research on the synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides and their application in inhibiting bacterial biofilms offers potential pharmacological benefits (Abbasi et al., 2020).

properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6S2/c1-2-3-8-15(13-7-9-23(19,20)11-13)24(21,22)14-6-4-5-12(10-14)16(17)18/h4-6,10,13H,2-3,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXBXBIVMPBDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide

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